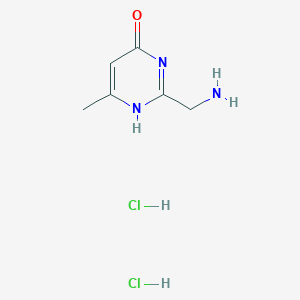
2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride is a chemical compound registered in the PubChem database. This compound is of interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility in research and industry.
Métodos De Preparación
Traditional Methods: These may involve multi-step organic synthesis, including reactions such as nucleophilic substitution, oxidation, and reduction.
Industrial Production: Large-scale production might utilize optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The gain of electrons, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: These reactions are usually conducted under controlled temperatures and pressures, with solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products: The products formed depend on the specific reaction conditions and reagents used, but they generally include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, aiding in the development of new compounds.
Biology: Its interactions with biological molecules can be studied to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research may explore its efficacy and safety as a drug candidate for various diseases.
Industry: It can be utilized in the production of materials, chemicals, and other industrial products, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride exerts its effects involves interactions at the molecular level:
Molecular Targets: It may bind to specific proteins, enzymes, or receptors, altering their activity and leading to various biological effects.
Pathways Involved: These interactions can influence cellular pathways, potentially affecting processes like signal transduction, metabolism, or gene expression.
Comparación Con Compuestos Similares
2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include aspirin (CID 2244), salicylsalicylic acid (CID 5161), indomethacin (CID 3715), and sulindac (CID 1548887).
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-4-2-6(10)9-5(3-7)8-4;;/h2H,3,7H2,1H3,(H,8,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPOYZKOKVLJAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













